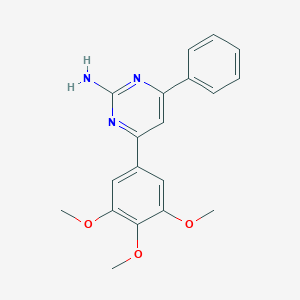
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine, or 4-BMPP, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound that is used as a ligand in various chemical reactions and has been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
4-BMPP is used in a variety of scientific research applications. It is an effective ligand for transition metal complexes, and has been used in the synthesis of novel organic compounds such as organometallic compounds and polymers. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, 4-BMPP has been investigated for its potential applications in biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 4-BMPP is not well understood. However, it is believed to interact with cellular proteins and enzymes, altering their activity and resulting in changes in the biochemical and physiological environment. It is thought to act as an agonist for certain receptors, such as the serotonin 5-HT2A receptor, and as an antagonist for others, such as the GABA-A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BMPP have been studied in a variety of organisms. In mice, it has been shown to reduce anxiety-like behaviors and to increase locomotor activity. In rats, it has been shown to reduce the release of dopamine and to increase the release of serotonin. In humans, it has been shown to reduce the symptoms of depression and to improve cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
4-BMPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, it is non-toxic and has low bioavailability, meaning it is unlikely to cause adverse effects in humans. However, there are some limitations to its use in laboratory experiments. For example, it has low solubility in water and is not very soluble in organic solvents, making it difficult to use in aqueous solutions.
Orientations Futures
The potential future directions for 4-BMPP are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. It could also be used in the synthesis of novel drugs and agrochemicals. In addition, its use as a ligand in transition metal complexes could be explored further. Finally, its potential applications in biochemistry and physiology could be investigated in greater detail.
Méthodes De Synthèse
4-BMPP can be synthesized using a variety of methods. The most common method is the condensation reaction between 2-amino-5-methylpyrimidine and benzodioxole. This reaction is typically conducted in the presence of an acid catalyst, such as hydrochloric acid. The reaction is exothermic and proceeds at room temperature, yielding 4-BMPP as a white solid. Other methods of synthesis, such as the reaction of 3-methylphenyl isocyanate with 2-amino-5-methylpyrimidine, have also been reported.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-3-2-4-12(7-11)14-9-15(21-18(19)20-14)13-5-6-16-17(8-13)23-10-22-16/h2-9H,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQMWYVTNKOZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)




